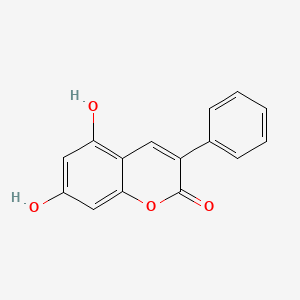

5,7-Dihydroxy-3-phenylcoumarin

説明

Significance of the Coumarin (B35378) Scaffold in Drug Discovery

The coumarin nucleus, a benzopyran-2-one, is a versatile and readily accessible scaffold that has been extensively utilized in the design and synthesis of novel therapeutic agents. nih.govresearchgate.net Its simple structure, low molecular weight, and favorable bioavailability contribute to its prominence as a lead compound in drug discovery. nih.gov Coumarins exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticoagulant, and neuroprotective activities. nih.govresearchgate.netrsc.org The adaptability of the coumarin scaffold allows for extensive chemical modifications, enabling the creation of a vast number of derivatives with diverse biological functions. nih.govencyclopedia.pub This chemical tractability has cemented the coumarin framework as a "privileged scaffold" in medicinal chemistry, serving as a foundation for the development of new drug candidates targeting a variety of diseases. nih.govbenthamdirect.comnih.gov

The Role of 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry

The introduction of a phenyl group at the 3-position of the coumarin ring system gives rise to the 3-phenylcoumarins, a subclass that has garnered significant attention for its distinct biological profile. mdpi.comnih.gov This structural modification has been shown to impart a range of pharmacological activities, and these compounds have been investigated for their potential as therapeutic agents in various diseases. encyclopedia.pubmdpi.com The versatility of the 3-phenylcoumarin (B1362560) scaffold allows for modifications at multiple positions, leading to a large number of derivatives with differing properties. mdpi.com Research over the last decade has focused on their natural occurrence, synthetic methodologies, and pharmacological applications. nih.gov The structural resemblance of 3-phenylcoumarins to other biologically important molecules, such as flavonoids and even steroidal estrogens from a steric perspective, further underscores their status as a privileged scaffold in medicinal chemistry. encyclopedia.pub

Specific Context of Dihydroxylated 3-Phenylcoumarins, with emphasis on 5,7-Dihydroxy-3-phenylcoumarin

Within the 3-phenylcoumarin class, the position and number of hydroxyl groups on the coumarin core and the phenyl ring play a crucial role in modulating biological activity. Dihydroxylated 3-phenylcoumarins, in particular, have been the focus of numerous studies. The specific placement of hydroxyl groups at the 5- and 7-positions of the coumarin scaffold appears to be a key determinant for certain biological activities. mdpi.com

Research has demonstrated that this compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. mdpi.comresearchgate.net Studies have shown its effectiveness against Staphylococcus aureus and Bacillus cereus. mdpi.comresearchgate.net The presence of the two hydroxyl groups at the 5 and 7 positions of the coumarin ring has been suggested to enhance this antibacterial potential. mdpi.com

Furthermore, investigations into the effects of dihydroxylated 3-phenylcoumarins on enzymes related to skin aging have been conducted. mdpi.comnih.gov Specifically, derivatives of this compound have been evaluated for their inhibitory activity against enzymes like tyrosinase and collagenase. mdpi.comnih.gov Other dihydroxy-3-phenylcoumarin isomers, such as those with 6,7-dihydroxylation, have also been studied for their immunomodulating effects on human neutrophils. nih.gov The strategic placement of hydroxyl groups on the 3-phenylcoumarin framework is a key area of research for developing targeted therapeutic agents.

Detailed Research Findings

| Compound | Biological Activity | Key Findings | Citations |

|---|---|---|---|

| This compound | Antibacterial | Displayed the best antibacterial activity against Staphylococcus aureus and Bacillus cereus with MICs of 11 μg/mL. Also showed activity against a MRSA strain of Staphylococcus aureus and Listeria monocytogenes. | mdpi.comresearchgate.netresearchgate.net |

| 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin | Xanthine (B1682287) Oxidase Inhibition | Proved to be the most potent XO inhibitor in a study, with an IC50 of 91 nM. | nih.gov |

| 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin and 3-(3′-bromophenyl)-5,7-dihydroxycoumarin | Anti-aging (Tyrosinase and Collagenase Inhibition) | Presented the best profiles against tyrosinase and collagenase. | mdpi.comnih.gov |

| 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin | Immunomodulatory | Effectively downmodulated neutrophil oxidative metabolism. | nih.gov |

| 5,7-dihydroxy-4-phenyl coumarin | Anticoagulant | Tested for its effect on vitamin K inhibition by investigating prothrombin time. | nih.govthieme-connect.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,7-dihydroxy-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-13(17)12-8-11(9-4-2-1-3-5-9)15(18)19-14(12)7-10/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLFUVNERQMWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3OC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499297 | |

| Record name | 5,7-Dihydroxy-3-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6468-93-5 | |

| Record name | 5,7-Dihydroxy-3-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modifications Pertaining to 5,7 Dihydroxy 3 Phenylcoumarin and Its Analogs

General Methodologies for 3-Phenylcoumarin (B1362560) Scaffold Synthesis

The creation of the 3-phenylcoumarin scaffold can be approached in several ways, primarily focusing on the formation of the coumarin (B35378) ring system and the introduction of the phenyl group at the 3-position. nih.gov

Coumarin Ring Coupling with Benzene (B151609) Ring Systems

One of the prominent methods for synthesizing 3-phenylcoumarins involves the direct coupling of a pre-existing coumarin ring with a benzene ring. nih.gov This approach often utilizes transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Suzuki and Heck couplings are employed to form the C-C bond between the coumarin nucleus and a phenyl group. researchgate.netmdpi.com A notable example is the arylation of coumarins with arylboronic acids, which can be achieved using a KMnO4/AcOH-mediated dehydrogenative direct radical arylation, offering good yields and tolerance to various functional groups. nih.gov Another direct arylation strategy involves the photoinduced reaction of 4-hydroxycoumarins with aryl iodides. nih.gov

Construction of the Coumarin Bicyclic System

The most frequently used strategy for synthesizing 3-phenylcoumarins is the construction of the coumarin bicyclic system itself. nih.gov This typically involves the condensation of a substituted salicylaldehyde (B1680747) with a phenylacetic acid derivative. oup.com The classical Perkin condensation is a direct and widely known method for this purpose. oup.comoup.com This reaction can be facilitated by dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC). oup.commdpi.com Variations of this method include the activation of the phenylacetic acid with thionyl chloride followed by intramolecular cyclization in an alkaline medium, or the use of cyanuric acid for activation, both of which generally provide good yields. nih.gov

Another approach involves the Pechmann condensation, which is a versatile method for preparing coumarins by reacting a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. researchgate.net While this method is more commonly used for 4-substituted coumarins, modifications can allow for the synthesis of 3-phenylcoumarin derivatives.

The Knoevenagel condensation, involving the reaction of o-hydroxyaldehydes with active methylene (B1212753) compounds, is another key method for constructing the coumarin ring. mdpi.com

Construction of the Phenyl Ring at Position 3

While less common, it is also possible to construct the phenyl ring at the 3-position of a pre-existing coumarin scaffold. nih.gov This method is typically reserved for instances where specific and complex substitutions on the phenyl ring are desired. nih.gov

Targeted Derivatization and Functionalization Approaches for Hydroxylated Phenylcoumarins

Once the 5,7-dihydroxy-3-phenylcoumarin scaffold is synthesized, further modifications can be made to alter its properties. These modifications often focus on the hydroxyl groups and the phenyl moiety at position 3.

Selective Protection and Deprotection Strategies of Hydroxyl Groups

The presence of multiple hydroxyl groups, as in this compound, necessitates the use of protecting groups to achieve selective functionalization. researchgate.net The reactivity of hydroxyl groups can vary, with the anomeric hydroxyl being the most reactive, followed by primary hydroxyls. researchgate.net This difference in reactivity allows for selective protection under specific conditions. researchgate.net

Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TMS, TES, TBS, TBDPS), alkyl ethers (e.g., benzyl, p-methoxybenzyl), and acetals (e.g., MOM, SEM, THP). highfine.com The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. organic-chemistry.org For instance, silyl ethers are often removed using a fluoride (B91410) ion source like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu Benzyl groups are typically removed by hydrogenolysis. highfine.com

Orthogonal protecting group strategies, where different protecting groups with distinct deprotection conditions are used, allow for the selective deprotection of one hydroxyl group while others remain protected. organic-chemistry.org For example, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is removed under basic conditions. organic-chemistry.org A similar principle applies to the protection of multiple hydroxyl groups.

In the context of hydroxylated phenylcoumarins, such as in the synthesis of 6-hydroxy-3-phenylcoumarins, a methoxy (B1213986) or acetoxy group can serve as a protected form of the hydroxyl group, which is later deprotected using reagents like hydriodic acid. oup.com

Functionalization of the Phenyl Moiety at Position 3

The phenyl ring at the 3-position of the coumarin scaffold is a key site for introducing various functional groups to create a diverse range of analogs. scienceopen.com The introduction of substituents on this phenyl ring can significantly influence the molecule's properties.

Common functionalization reactions include:

Halogenation: Introducing halogen atoms like bromine can be a strategic step, as seen in the synthesis of 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin. mdpi.comnih.gov

Nitration: The introduction of a nitro group, for example, to create 3-(4′-nitrophenyl)coumarins, provides a versatile handle for further transformations, such as reduction to an amino group. oup.com

Alkylation and Alkoxylation: Adding alkyl or alkoxy groups to the phenyl ring can alter the lipophilicity and electronic properties of the molecule.

Hydroxylation: The introduction of additional hydroxyl groups on the C3-phenyl ring can be achieved through various synthetic routes, leading to polyhydroxylated derivatives. tandfonline.com

These functionalizations allow for the fine-tuning of the molecule's characteristics for specific applications.

Advanced Analytical Methodologies for the Characterization and Quantification of 5,7 Dihydroxy 3 Phenylcoumarin

Extraction and Sample Preparation Protocols for Coumarin (B35378) Compounds

The initial and critical step in the analysis of coumarins from various matrices, such as plant materials, foods, or biological samples, is the extraction and purification of the target analytes. nih.gov The choice of method depends on the compound's structure, the complexity of the matrix, and the desired purity of the extract. nih.gov

A variety of extraction techniques are employed to isolate coumarins, ranging from traditional solvent-based methods to more advanced, efficiency-focused approaches.

Ultrasonic Assisted Extraction (UAE): UAE is a widely used technique that enhances the extraction of coumarins from plant materials and foodstuffs. nih.gov The application of ultrasonic waves facilitates solvent penetration into the matrix, improving extraction efficiency. Common solvents include methanol (B129727), aqueous methanol, and ethanol (B145695). nih.govmdpi.com For instance, UAE has been effectively used to extract coumarins from cosmetic creams using a mixture of acetonitrile (B52724) and sodium hydroxide (B78521) solution, followed by sonication for 30 minutes. fishersci.com This method is often preferred for its speed and efficiency compared to conventional maceration. mdpi.comacs.org

Solid–Liquid Extraction (SLE): SLE remains a fundamental and widespread technique for preparing solid samples. nih.gov It is based on the partitioning of the analyte between the solid matrix and an extraction solvent. nih.gov Methanol is frequently the solvent of choice for extracting coumarins from various sources, including cinnamon and citrus products. nih.govmdpi.com The efficiency of SLE can be enhanced by strategies such as mechanical shaking. nih.gov For example, dried plant stems (3.4 kg) have been sequentially extracted with hexane (B92381) and then methanol to isolate coumarin compounds. semanticscholar.org

Liquid–Liquid Extraction (LLE): LLE is a sample preparation method particularly useful for biological fluids like plasma. In one study, acetonitrile was identified as an effective extraction solvent for coumarin compounds from rat plasma, demonstrating good recovery rates and minimal interference from endogenous matrix components. nih.gov The process typically involves mixing the plasma sample with the solvent, vortexing, and centrifuging to separate the layers before analysis. nih.gov

Supercritical Fluid Extraction (SFE): SFE is an advanced and environmentally friendly technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.com The nonpolar nature of supercritical CO₂ can be modified by adding polar co-solvents like ethanol or methanol to enhance the extraction of moderately polar compounds such as coumarins and flavonoids. mdpi.com SFE has been optimized for coumarin extraction from plant materials at pressures around 240 bar and temperatures of 60 °C, yielding high concentrations of the target compounds. mdpi.com

Table 1: Comparison of Extraction Techniques for Coumarin Compounds

| Technique | Typical Solvents | Key Parameters | Application Example | Reference(s) |

|---|---|---|---|---|

| UAE | Methanol, Ethanol (80%), Acetonitrile | Time (15-90 min), Temperature, Sample/Solvent Ratio | Extraction from cinnamon, citrus peels, and cosmetic creams. | nih.govmdpi.comfishersci.com |

| SLE | Methanol, Ethanol, Ethyl Acetate, Hexane | Time, Temperature, Agitation | Extraction from dried plant materials and food powders. | nih.govmdpi.comsemanticscholar.org |

| LLE | Acetonitrile, Ethyl Acetate, Dichloromethane | Solvent Choice, pH | Extraction of coumarins from rat plasma. | nih.gov |

| SFE | Supercritical CO₂ with co-solvents (e.g., Ethanol) | Pressure (e.g., 250 bar), Temperature (40-60 °C) | Extraction from citrus species and other plant materials. | mdpi.com |

Following initial extraction, clean-up procedures are often necessary to remove interfering substances from the sample matrix, thereby improving the accuracy and longevity of analytical instrumentation.

Solid Phase Extraction (SPE): SPE is a common technique for purifying extracts. The method involves passing the crude extract through a cartridge containing a solid adsorbent (the stationary phase). C18 cartridges are frequently used for coumarin purification, where the analytes are retained on the C18 material while more polar impurities pass through. nih.govmdpi.com The retained coumarins are then eluted with a suitable solvent, such as methanol. nih.govmdpi.com This technique is a key step in hyphenated analysis methods like HPLC-PDA-HRMS-SPE-NMR, which allows for the direct structural identification of compounds from a complex mixture. acs.org

QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that combines extraction and clean-up in one step. It has been successfully applied to the analysis of coumarin in complex food matrices, such as bakery products flavored with cinnamon, prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com

Table 2: Overview of Sample Clean-up and Purification Methods for Coumarins

| Method | Sorbent/Principle | Typical Eluent | Application Example | Reference(s) |

|---|---|---|---|---|

| SPE | C18 (Reversed-Phase) | Methanol | Purification of citrus peel extracts before HPLC analysis. | nih.govmdpi.com |

| QuEChERS | Combines salting-out extraction and dispersive SPE | Acetonitrile | Clean-up of cinnamon-flavored bakery products for GC-MS analysis. | mdpi.com |

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone of coumarin analysis, providing the necessary separation of individual compounds from a mixture for subsequent identification and quantification.

HPLC is considered the most suitable and dominant analytical technique for the determination of coumarins and their derivatives. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection: HPLC coupled with a PDA (also known as Diode-Array Detector, DAD) is a robust and widely used configuration. The reversed-phase separation mode is most common, with octadecylsilyl (C18) columns being the stationary phase of choice for separating coumarin mixtures. researchgate.net A mobile phase typically consists of a gradient mixture of water (often acidified with acetic or trifluoroacetic acid) and an organic solvent like methanol or acetonitrile. researchgate.netchromatographyonline.comscielo.org.mx For instance, a method for the simultaneous quantification of a 4-phenylcoumarin (B95950) glycoside and its aglycone used a C18 column with a mobile phase of acetonitrile and TFA-acidified water at a detection wavelength of 328 nm. scielo.org.mxresearchgate.net The purity of 5,7-dihydroxy-4-phenylcoumarin (B1236179) has been assessed by HPLC. psu.edu

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides higher sensitivity and specificity, allowing for the characterization of coumarins even at trace amounts. researchgate.net This hyphenated technique is invaluable for structural elucidation and confirming the identity of compounds in complex matrices. tandfonline.com

Ultra-High-Performance Liquid Chromatography (UHPLC) Systems: UHPLC, which uses columns with smaller particle sizes, has emerged as a significant advancement over conventional HPLC. tandfonline.com It offers faster separations, improved resolution, and higher sensitivity. tandfonline.com A validated UHPLC-ESI-QqQLIT-MS/MS (Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Triple Quadrupole-Linear Ion Trap-Mass Spectrometry) method was developed for the sensitive estimation of coumarin and related phenolics in cinnamon samples, demonstrating the power of advanced hyphenated systems. tandfonline.com

Table 3: Exemplary HPLC Conditions for Phenylcoumarin Analysis

| Analyte | Column | Mobile Phase | Detector | Flow Rate | Reference(s) |

|---|---|---|---|---|---|

| 5-O-β-D-galactopyranosyl-7-methoxy-3',4'-dihydroxy-4-phenylcoumarin & its aglycone | Synergi C-18 (4.6 x 150 mm, 5 µm) | Acetonitrile : 0.1% TFA in Water (24:76 v/v) | DAD (328 nm) | 1.2 mL/min | scielo.org.mxresearchgate.net |

| Coumarin, 4-hydroxycoumarin (B602359), dicoumarol | C18 (150 mm × 3.9 mm, 5 µm) | Methanol with 0.3% acetic acid and 0.3% aqueous acetic acid (gradient) | DAD | Not specified | researchgate.net |

| 5,7-dihydroxy-4-phenylcoumarin | Not specified | Methanol-water (65:35, v/v) | UV (332 nm) | 0.75 mL/min | psu.edu |

GC and GC-MS are suitable for the analysis of semi-volatile oxygen heterocyclic compounds, including coumarins with lower molecular weights. mdpi.com These methods have been used to identify coumarins in essential oils and to assess coumarin content in food products after a QuEChERS sample preparation step. mdpi.com While effective for certain coumarins, GC is generally less utilized than HPLC for this class of compounds due to the lower volatility of many hydroxylated and glycosylated derivatives. mdpi.com

Planar chromatography, particularly TLC, offers a simple, rapid, and cost-effective method for the qualitative analysis and screening of coumarins. nih.govbjbms.org

Thin-Layer Chromatography (TLC): TLC is widely used for the initial detection of coumarins in plant extracts. acs.orgbjbms.org Separations are often performed on silica (B1680970) gel plates, and visualization is achieved by observing the plate under UV light (254 and 366 nm), where coumarins typically exhibit fluorescence. bjbms.orgresearchgate.net The use of spray reagents, such as a potassium hydroxide (KOH) solution, can enhance visualization. bjbms.org For instance, the separation of polar coumarins has been effectively achieved on diol-modified silica gel layers using n-heptane with various organic modifiers like 2-propanol or ethyl acetate. tandfonline.com In the biotransformation study of 5,7-dihydroxy-4-phenylcoumarin, TLC was used to monitor the reaction progress using a chloroform-methanol-formic acid system as the developing agent. psu.edu

Micellar Thin-Layer Chromatography: While not as commonly cited for this specific compound, micellar TLC is a variation of TLC that uses mobile phases containing surfactants above their critical micelle concentration. This can alter the separation selectivity and is a potential tool for optimizing the resolution of complex coumarin mixtures.

Table 4: Thin-Layer Chromatography (TLC) Systems for Coumarin Separation

| Stationary Phase | Mobile Phase System | Visualization | Application | Reference(s) |

|---|---|---|---|---|

| Silica Gel | Cyclohexane-Ethyl Acetate (13:7) | UV lamp (254/366 nm), 10% ethanolic KOH spray | Detection of coumarins in plant material. | bjbms.org |

| Diol-modified Silica Gel | n-Heptane with modifiers (e.g., 2-Propanol, Ethyl Acetate) | Not specified | Separation of polar coumarins and flavonoids. | tandfonline.com |

| Silica Gel | Chloroform-Methanol-Formic Acid | 10% sulfuric acid in alcohol solution | Monitoring biotransformation of 5,7-dihydroxy-4-phenylcoumarin. | psu.edu |

Complementary Spectroscopic and Electroanalytical Methods (e.g., Ultraviolet (UV), Infrared (IR), Fluorimetry, Polarography)

Beyond mass spectrometry and nuclear magnetic resonance, a suite of other analytical techniques provides valuable information on the structural features and quantification of 5,7-Dihydroxy-3-phenylcoumarin. Spectroscopic methods such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and fluorescence spectroscopy are instrumental in confirming the presence of the coumarin core and its specific functional groups. Electroanalytical methods, while less commonly reported for this specific compound, offer alternative approaches for analysis.

Ultraviolet (UV) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV radiation by this compound is primarily dictated by its extended π-conjugated system, which includes the benzopyran-2-one core and the appended phenyl ring. The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on both the coumarin and phenyl moieties.

The 5,7-dihydroxy substitution pattern is known to influence the spectral properties. In general, 4-hydroxycoumarin derivatives show good UV absorption properties in the range of 280–380 nm. researchgate.net For instance, studies on structurally related 5,7-dioxygenated 4-phenylcoumarins have identified characteristic absorption bands. A 6-acyl-5,7-dihydroxy-4-phenylcoumarin derivative displayed absorption maxima at 223, 282, and 345 nm. informahealthcare.com Another related compound, a flavonol with a 5,7-dihydroxy substitution pattern, showed maxima at 245, 255, 296, and 344 nm. mdpi.com The introduction of a phenyl group at the C3 position generally leads to a bathochromic (red) shift in the absorption bands compared to unsubstituted coumarins, due to the extension of the conjugated system. Furthermore, the UV absorption profile is a key component in determining the Sun Protection Factor (SPF) of these compounds, with measurements typically taken between 290 and 320 nm. mdpi.com

Table 1: UV-Vis Absorption Maxima for Structurally Related Coumarins and Flavonoids

| Compound | Solvent | λmax (nm) |

| 6-Acyl-5,7-dihydroxy-4-phenylcoumarin derivative informahealthcare.com | N/A | 223, 282, 345 |

| 5,7-Dihydroxy-3,6-dimethoxy-3′,4′-methylenedioxyflavone mdpi.com | N/A | 245, 255, 296, 344 |

| General range for 4-hydroxycoumarin derivatives researchgate.net | Various | 280–380 |

This table presents data for compounds structurally analogous to this compound to provide context for its expected UV-Vis absorption profile.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl, carbonyl, and aromatic components.

Key characteristic peaks for analogous compounds include a broad absorption band for the O-H stretching of the hydroxyl groups, typically observed around 3425 cm⁻¹. informahealthcare.com The lactone carbonyl (C=O) group within the pyrone ring gives rise to a strong, sharp absorption peak. In analogous 3-phenylcoumarins, this peak is found around 1710 cm⁻¹, while in some related 4-phenylcoumarins with a chelated acyl group, it can appear at lower wavenumbers, such as 1604 cm⁻¹. informahealthcare.com The aromatic C=C stretching vibrations from both the benzene (B151609) and phenyl rings typically appear in the 1600-1450 cm⁻¹ region. For example, aromatic peaks have been noted at 1577 and 1481 cm⁻¹ in similar structures. mdpi.com

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in Analogous Coumarins

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference Compound(s) |

| Hydroxyl (-OH) | Stretching | ~3425 | 6-Acyl-5,7-dihydroxy-4-phenylcoumarin derivative informahealthcare.com |

| Carbonyl (C=O) | Stretching | ~1710 | Analogous 3-phenylcoumarins |

| Conjugated Carbonyl (C=O) | Stretching | ~1645 | 5,7-Dihydroxy-3,6-dimethoxy-3′,4′-methylenedioxyflavone mdpi.com |

| Chelated Acyl (C=O) | Stretching | ~1604 | 6-Acyl-5,7-dihydroxy-4-phenylcoumarin derivative informahealthcare.com |

| Aromatic (C=C) | Stretching | 1577, 1481 | 5,7-Dihydroxy-3,6-dimethoxy-3′,4′-methylenedioxyflavone mdpi.com |

| Aromatic C-O | Stretching | 1250–1000 | Analogous 3-phenylcoumarins |

This table compiles IR data from structurally similar compounds to illustrate the expected spectral features of this compound.

Fluorimetry

Fluorimetry, or fluorescence spectroscopy, is a highly sensitive technique that measures the fluorescence emission from a sample after excitation with UV or visible light. Many coumarin derivatives are known to be fluorescent, a property that is highly dependent on their substitution pattern. The presence of an electron-donating group at the 7-position, such as a hydroxyl group, is known to yield highly fluorescent molecules. uef.fi This makes this compound a candidate for fluorescent analysis.

Table 3: Fluorescence Data for Structurally Related Coumarins

| Compound | Solvent | Excitation (λex) (nm) | Emission (λem) (nm) |

| 5,7-Dihydroxy-4-phenylcoumarin nih.gov | Water | 360 | 460 |

| Phenylcoumarin-3-carboxylate derivatives acgpubs.org | Chloroform | N/A | 420–460 |

| Phenylcoumarin-3-carboxylate derivatives acgpubs.org | Acetonitrile | N/A | 460–504 |

This table presents fluorescence data for close structural analogs to predict the potential fluorescence properties of this compound.

Polarography

Polarography is an electroanalytical technique that was historically used for the analysis of coumarins. It involves measuring the current as a function of the applied potential at a dropping mercury electrode. While modern chromatographic techniques like HPLC are now more common for coumarin analysis, polarography and other voltammetric methods remain viable for determining reducible or oxidizable species. To date, specific polarographic studies detailing the electrochemical behavior of this compound have not been reported in the literature.

Structure Activity Relationship Sar and Advanced Computational Studies of 5,7 Dihydroxy 3 Phenylcoumarin Derivatives

Comprehensive Structure-Activity Relationship Analysis for Diverse Biological Targets

The biological activity of 5,7-dihydroxy-3-phenylcoumarin derivatives can be significantly modulated by altering the substitution patterns on both the coumarin (B35378) and the 3-phenyl rings. researchgate.netunica.it These modifications influence the molecule's electronic and steric properties, which in turn affect its binding affinity to enzymes and receptors.

Influence of Hydroxyl Group Positions on the Coumarin Ring System

The number and position of hydroxyl groups on the coumarin scaffold are critical for the biological activity of these compounds. unica.itconicet.gov.ar

Dihydroxy Substitution: The presence of two hydroxyl groups on the benzopyrone moiety of the coumarin is often essential for significant biological activity. unica.itmdpi.com For instance, this compound demonstrates notable antibacterial activity, whereas derivatives with a single hydroxyl group are inactive. unica.itmdpi.com The 5,7-dihydroxy substitution pattern is particularly favorable for antibacterial and estrogen receptor α (ERα) binding activities. unica.itmdpi.commdpi.com In studies on human neutrophils, 6,7-disubstituted derivatives showed stronger modulation of oxidative metabolism compared to their 5,7-disubstituted counterparts. researchgate.net

Catechol Moiety: The presence of a catechol (ortho-dihydroxy) group, such as in 6,7-dihydroxy or 7,8-dihydroxycoumarins, significantly enhances certain biological activities. conicet.gov.arnih.gov For example, 6,7-dihydroxycoumarin derivatives have shown potent Mcl-1 inhibitory activity, which is crucial for cancer treatment. nih.gov Similarly, 7,8-dihydroxy derivatives have displayed cytotoxicity in liver cancer cell lines. tandfonline.com The antioxidant activity is also influenced by the position of the hydroxyl groups, with 7,8-dihydroxy-4-phenyl coumarin showing good antioxidant properties. researchgate.net Methylation of these catechol groups has been shown to significantly reduce their inhibitory activities. nih.gov

Specific Positions: The 7-hydroxyl group appears to be a key feature for ERα binding. mdpi.com Furthermore, the presence of hydroxyl groups at positions 5 and 7 on the coumarin ring has been shown to increase antibacterial activities. unica.itmdpi.com

Impact of Substitution Patterns on the 3-Phenyl Moiety

Modifications on the 3-phenyl ring also play a crucial role in determining the biological profile of these coumarin derivatives.

Antibacterial Activity: For antibacterial applications, the presence of hydroxyl groups on the 3-phenyl ring tends to decrease activity. unica.itmdpi.com The unsubstituted 3-phenyl ring in conjunction with the 5,7-dihydroxycoumarin (B1309657) core results in the most potent antibacterial compound in a studied series. unica.itmdpi.com

Enzyme Inhibition:

Monoamine Oxidase (MAO): The position of substituents on the 3-phenyl ring is vital for MAO inhibitory activity and selectivity. tandfonline.com Para-substitution on the 3-phenyl ring, particularly with a methoxy (B1213986) group, has been shown to enhance MAO-B inhibition. tandfonline.com A trifluoromethyl group at the para-position of the 3-phenyl ring has also resulted in a highly active MAO-B inhibitor. tandfonline.com

Tyrosinase and Collagenase: Bromine substitution on the 3-phenyl ring has proven effective for inhibiting enzymes involved in skin aging. For example, 3-(4′-bromophenyl)-5,7-dihydroxycoumarin and 3-(3′-bromophenyl)-5,7-dihydroxycoumarin are potent inhibitors of tyrosinase and collagenase. mdpi.com

SARS-CoV-2 Main Protease: In the context of antiviral research, biphenyl (B1667301) and 4-trifluoromethylphenyl substitutions on the 3-phenyl ring of dihydroxy-3-phenylcoumarins have shown the highest docking scores against the SARS-CoV-2 main protease. researchgate.netsemanticscholar.org

General Observations: The presence of the 3-phenyl ring itself is considered an important structural feature for the activity of these compounds. mdpi.com The type and position of substituents on this ring can fine-tune the activity and selectivity towards specific biological targets. tandfonline.com

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For 3-phenylcoumarin (B1362560) derivatives, several key pharmacophoric features have been identified.

Hydrogen Bonding: Hydroxyl groups on the coumarin ring are crucial for forming hydrogen bonds with amino acid residues in the active sites of target proteins. For instance, in MAO-B inhibition, hydroxyl groups at positions 5 and 7 can form hydrogen bonds with residues like Tyr326 and Cys172, stabilizing the ligand within the active site. mdpi.com Similarly, for ERα binding, phenolic hydroxyl groups form a strong hydrogen bond network with Glu353 and Arg394. mdpi.com

Hydrophobic Interactions: The 3-phenylcoumarin ring system itself is expected to engage in hydrophobic packing within the active sites of steroid hormone enzymes and receptors, mimicking the interactions of endogenous steroidal compounds. researchgate.net

Mimicking Steroid Scaffolds: The 3-phenylcoumarin scaffold is considered a non-steroidal structure capable of mimicking steroid binding. nih.gov The phenolic A-ring of estradiol (B170435) and 4-hydroxytamoxifen (B85900) is mimicked by a phenol (B47542) group on the coumarin derivative, which is a key feature for ERα binding. mdpi.com

Specific Substituent Effects: The addition of specific functional groups can introduce favorable interactions. For example, halogen atoms can participate in halogen bonding, and methoxy groups can engage in stacking interactions with aromatic residues in the binding pocket. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new derivatives and guiding the design of more potent molecules.

QSAR studies have been successfully applied to various series of coumarin derivatives to predict their biological activities, including antioxidant and anti-HIV-1 integrase activities. researchgate.netresearchgate.net

For instance, a QSAR model was developed for coumarin derivatives as HIV-1 integrase inhibitors using the Monte Carlo method. This model demonstrated good statistical significance and was used to predict the inhibitory activity of selected 4-phenyl hydroxycoumarins, including 5,7-dihydroxy-4-phenyl coumarin. researchgate.net The results from these predictive models can help in understanding the structural requirements for a specific biological activity and in the virtual screening of large compound libraries to identify potential lead candidates. researchgate.net

Another study focused on developing QSAR models for the antioxidant activity of new coumarin derivatives. The best model showed good predictive power, and its applicability domain was determined to ensure reliable predictions for new compounds. researchgate.net Such models are instrumental in the drug discovery process, saving time and resources by prioritizing the synthesis and testing of the most promising compounds. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a protein at the atomic level. These methods provide insights into the binding modes, affinities, and the key interactions that stabilize the ligand-protein complex.

Elucidation of Binding Modes and Affinities within Enzyme Active Sites and Receptor Pockets

Molecular docking studies have been instrumental in understanding how this compound and its analogs bind to various biological targets.

Antibacterial Targets: Docking studies of this compound against Staphylococcus aureus tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase revealed potential binding modes. researchgate.netunica.itmdpi.com These studies help to elucidate the mechanism of antibacterial action at a molecular level. researchgate.netmdpi.com The interaction network often involves hydrogen bonds and hydrophobic interactions with key residues in the active site. researchgate.net

Enzyme Inhibition:

MAO-B: Docking simulations of 3-phenylcoumarin derivatives into the active site of MAO-B have shown that the coumarin ring system can adopt hydrophobic packing similar to that of established inhibitors. researchgate.netfrontiersin.orgnih.gov The hydroxyl groups on the coumarin and phenyl rings form crucial hydrogen bonds with residues such as Cys172. mdpi.comresearchgate.net

17-β-hydroxysteroid dehydrogenase 1 (HSD1): Docking studies indicate that potent 3-phenylcoumarin inhibitors mimic steroid binding in the HSD1 active site. nih.gov The hydroxyl groups on the coumarin ring can form hydrogen bonds with Tyr156 and Ser143. nih.gov

SARS-CoV-2 Main Protease: Docking of dihydroxy-3-phenylcoumarin derivatives into the active site of the SARS-CoV-2 main protease (6LU7) showed strong interactions with key catalytic residues like HIS41 and CYS145. researchgate.netsemanticscholar.org Derivatives with biphenyl and 4-trifluoromethylphenyl substituents on the 3-phenyl ring exhibited the highest docking scores, suggesting they are promising candidates for further investigation. researchgate.netsemanticscholar.org

Receptor Binding:

Estrogen Receptor α (ERα): Docking studies of 3-phenylcoumarin derivatives at the ERα binding site show that a phenolic hydroxyl group is a key feature, mimicking the A-ring of estradiol. mdpi.com This hydroxyl group forms a strong hydrogen bonding network with Glu353 and Arg394, which is crucial for binding affinity. mdpi.com

These computational studies, by revealing the specific interactions between the ligand and the protein, provide a rational basis for the observed structure-activity relationships and guide the design of new, more effective derivatives.

Virtual Screening for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been instrumental in exploring the therapeutic potential of this compound and its derivatives by identifying promising ligands for various biological targets.

One significant application of virtual screening was in the search for inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. In one study, a series of 42 dihydroxy-3-phenylcoumarin derivatives, including those with the 5,7-dihydroxy substitution pattern, were tested in silico against the 6LU7 crystal structure of the main protease. semanticscholar.orgresearchgate.net The molecular docking calculations revealed that these compounds could form strong interactions with key amino acids in the active site, such as HIS41 and CYS145. semanticscholar.orgresearchgate.net Generally, derivatives with a 6,7-dihydroxy substitution pattern yielded higher scores, but this compound derivatives also demonstrated better binding energies than the reference drug, coumadin. semanticscholar.org For instance, derivatives featuring biphenyl and 4-trifluoromethylphenyl substitutions showed particularly high scores, indicating strong binding affinities. researchgate.net

Another area of investigation has been the antibacterial potential of these compounds. Molecular docking studies were performed on this compound against essential bacterial enzymes from Staphylococcus aureus, including tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase. researchgate.netnih.govmdpi.com These studies aimed to elucidate the binding modes of the most active compounds, revealing how they interact with the target sites. researchgate.netnih.gov Preliminary structure-activity relationship (SAR) analyses from these studies underscored that antibacterial activity is modulated by the presence of the 3-phenyl ring and the specific positioning of hydroxyl groups on the coumarin scaffold, with the 5,7-dihydroxy arrangement being particularly effective. nih.govmdpi.com

Furthermore, virtual screening has been employed to identify novel inhibitors for monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases. nih.govencyclopedia.pubresearchgate.net A virtual library of 3-phenylcoumarin derivatives was screened, and the computational results highlighted the importance of the 3-phenyl moiety for inhibitory activity. nih.govencyclopedia.pub The hydrophobic interactions between the coumarin and the 3-phenyl rings with the enzyme's substrate pocket were identified as essential for effective MAO-B inhibition. nih.govencyclopedia.pub

The application of virtual screening extends to enzymes involved in skin aging. Hydroxy-3-phenylcoumarins, such as 3-(4'-Bromophenyl)-5,7-dihydroxycoumarin, have been docked against targets like tyrosinase and collagenase. unica.itmdpi.com These computational studies help predict the binding site interactions and support the development of these compounds as potential anti-aging agents. unica.itmdpi.com Similarly, docking calculations have been used to study the interaction of this compound derivatives with myeloperoxidase, an enzyme implicated in inflammatory processes. nih.gov

| Target Enzyme | Screening Method | Key Findings for this compound Derivatives | References |

|---|---|---|---|

| SARS-CoV-2 Main Protease (6LU7) | Molecular Docking | Derivatives showed strong interactions with active site residues (HIS41, CYS145) and better binding energy than reference compounds. | semanticscholar.org, researchgate.net |

| S. aureus Tyrosyl-tRNA Synthetase & Topoisomerase II DNA Gyrase | Molecular Docking | The 5,7-dihydroxy substitution pattern is crucial for antibacterial activity, and the studies revealed potential binding modes. | researchgate.net, nih.gov, mdpi.com |

| Monoamine Oxidase B (MAO-B) | Virtual Screening (Glide) | The 3-phenylcoumarin scaffold is essential for activity, with hydrophobic interactions driving binding. | nih.gov, encyclopedia.pub |

| Tyrosinase, Collagenase | Molecular Docking | Brominated derivatives of this compound show promise as inhibitors, with docking used to predict binding. | unica.it, mdpi.com |

| Myeloperoxidase | Docking Calculations | Investigated the interaction and inhibitory potential of 5,7-disubstituted derivatives against this inflammatory enzyme. | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational methods for investigating the electronic structure and properties of molecules. These studies provide valuable insights into the reactivity, stability, and spectroscopic characteristics of compounds like this compound, which are difficult to obtain through experimental means alone.

DFT has been extensively used to determine the optimized geometries, electronic distributions, and energy levels of this compound and its derivatives. semanticscholar.orgresearchgate.net In a study investigating potential inhibitors for the SARS-CoV-2 main protease, DFT calculations were performed on 42 dihydroxy-3-phenylcoumarin derivatives. semanticscholar.org The results showed that the total energy for these compounds ranged from 551,000 to 2,170,000 kcal/mol, with the band gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) falling between 3.346 and 4.025 eV. semanticscholar.org These calculations also revealed that the π-electrons in the HOMO and LUMO are primarily localized on the lactone ring and the 3-phenyl portion of the molecule. semanticscholar.org

The electronic properties calculated via DFT, such as HOMO and LUMO energies, are crucial for understanding the structure-activity relationships of these compounds. mdpi.comnih.gov For instance, the stability and reactivity of 3-phenylcoumarin derivatives as potential inhibitors for enzymes implicated in Alzheimer's disease were investigated using DFT simulations. nih.gov The findings indicated that the derivatives possess a reactive electronic character that is vital for their biological activity. nih.gov

Furthermore, DFT studies have been applied to compare the antioxidative activity of different phenylcoumarin isomers. researchgate.net By calculating thermodynamic and kinetic parameters, researchers can predict the mechanisms of antioxidant action, such as Hydrogen Atom Transfer (HAT) or Single-Electron Transfer followed by Proton Transfer (SPL-ET), in various solvents. nih.govresearchgate.net These theoretical calculations of properties like bond dissociation enthalpy, ionization potential, and electron transfer enthalpy help to explain the observed antioxidant capacities. nih.gov

The influence of substituent groups on the electronic properties is a key focus of these computational studies. The number and position of hydroxyl groups significantly affect the molecule's electronic characteristics. mdpi.comnih.gov DFT calculations have demonstrated how substitutions on the coumarin moiety alter the HOMO-LUMO energy gap and other molecular properties, which in turn influences their potential applications in fields like optoelectronics. mdpi.com

| Computational Method | Calculated Property | Key Findings for Dihydroxy-3-phenylcoumarin Derivatives | References |

|---|---|---|---|

| DFT | Optimized Geometry & Energy | Total energy values ranged from 551,000 to 2,170,000 kcal/mol. | semanticscholar.org |

| DFT | HOMO-LUMO Band Gap | Calculated band gap was between 3.346 and 4.025 eV. | semanticscholar.org |

| DFT | Electron Distribution | HOMO and LUMO π-electrons are localized on the lactone ring and the 3-phenyl group. | semanticscholar.org |

| DFT | Reactivity | Derivatives possess a reactive electronic characteristic crucial for their anti-cholinesterase and other biological activities. | nih.gov |

| DFT | Antioxidant Mechanisms | Calculations of thermodynamic and kinetic parameters help determine the likely mechanism (HAT or SPL-ET) of antioxidant action. | researchgate.net, nih.gov |

Future Research Directions and Translational Perspectives for 5,7 Dihydroxy 3 Phenylcoumarin in Drug Discovery

Strategies for Optimizing Bioavailability and Pharmacokinetic Profiles

A significant hurdle in the clinical development of many coumarin (B35378) derivatives is their suboptimal aqueous solubility and pharmacokinetic properties. Future research must focus on innovative strategies to enhance the bioavailability and delivery of 5,7-dihydroxy-3-phenylcoumarin to its target sites.

Development of Advanced Drug Delivery Systems (e.g., Nanoformulations)

Advanced drug delivery systems offer a promising solution to the solubility and bioavailability challenges associated with coumarin derivatives. Nanoformulations, such as nanoparticles and liposomes, can protect the compound from degradation, improve its solubility, and facilitate targeted delivery.

Research on related 3-arylcoumarins has demonstrated the feasibility of this approach. For instance, PEGylated [poly(lactide-co-glycolide)] (PLGA) nanoparticles have been successfully used as delivery carriers to overcome the poor aqueous solubility of some 3-arylcoumarins. mdpi.com Similarly, nanostructured lipid carriers (NLCs) have been shown to enhance the antimicrobial efficacy of other synthesized coumarins. dntb.gov.ua The encapsulation of an immunomodulatory 3-phenylcoumarin (B1362560) derivative into liposomes has also been reported as a potential strategy for treating inflammatory joint diseases. utsouthwestern.edu These findings suggest that formulating this compound into such nano-carrier systems could significantly improve its therapeutic index. mdpi.comresearchgate.netmdpi.com Such systems can enhance the stability and bioavailability of the active compound, allow for controlled release, and enable passive targeting to pathological sites through the enhanced permeability and retention (EPR) effect. mdpi.com

Interactive Table: Nanoformulation Strategies for Coumarin Derivatives

| Nano-carrier System | Coumarin Type | Observed Advantage | Reference |

|---|---|---|---|

| PEGylated PLGA Nanoparticles | 3-(3′,4′-dimethoxyphenyl)-8-methylcoumarin | Improved aqueous solubility | mdpi.com |

| Nanostructured Lipid Carriers (NLCs) | Novel synthetic coumarins | Enhanced antimicrobial activity | dntb.gov.ua |

| Phospholipid Vesicles | Plant extracts with similar enzyme-inhibiting properties | Improved local bioavailability | researchgate.net |

Rational Design of Prodrugs for Enhanced Target Specificity

Prodrug design is a well-established strategy to overcome poor drug metabolism and pharmacokinetic (DMPK) characteristics. wuxiapptec.com This approach involves chemically modifying the active drug to create an inactive form that, once administered, converts back to the active parent drug in vivo. dtu.dk For this compound, the two hydroxyl groups are potential sites for metabolic modification, such as glucuronidation, which can lead to rapid excretion.

A rational prodrug strategy would involve masking these polar hydroxyl groups with moieties that are cleaved at the target site. wuxiapptec.com For example, ester groups can be introduced, which are readily hydrolyzed by esterases in the body to release the active compound. utsouthwestern.edu This can protect the drug from first-pass metabolism, improve metabolic stability, and enhance oral absorption. wuxiapptec.com More advanced, triggerable prodrug strategies could also be explored. For instance, designing a prodrug that is activated by reactive oxygen species (ROS), which are often elevated in pathological conditions like inflammation and cancer, could provide enhanced target specificity. dtu.dk While specific prodrugs for this compound have not yet been extensively reported, the principles established for other coumarins and phenolic compounds provide a clear path forward. nih.govresearchgate.net

Addressing Safety and Toxicity Challenges in Therapeutic Development

While this compound and its derivatives have shown promising therapeutic activities, a thorough evaluation of their safety and toxicity is paramount for clinical translation. Preliminary studies on related compounds have yielded mixed but informative results. For example, 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin was found to be non-cytotoxic in a Caco-2 cell viability assay. nih.gov Similarly, related compounds showed no toxicity in human skin keratinocyte cells. mdpi.com

Conversely, other dihydroxy-arylcoumarins have demonstrated significant cytotoxic activity against various cancer cell lines, which is a desirable outcome for anticancer agents but a safety concern for other indications. tandfonline.comiiarjournals.org Furthermore, hazard data for the structurally similar 5,7-dihydroxy-4-phenylcoumarin (B1236179) indicates it can cause skin and eye irritation. nih.gov These findings underscore the necessity of comprehensive toxicological studies, including cytotoxicity assays on a range of healthy cell lines and in vivo toxicity assessments. bohrium.com Molecular docking studies can also be employed to predict potential off-target interactions that might lead to toxicity. nih.govmdpi.com

Exploration of Combination Therapies and Multi-Drug Approaches

The complexity of many diseases often necessitates multi-target or combination therapies. This compound could be a valuable component of such strategies. Its demonstrated antibacterial activity, for instance, could be enhanced when used in combination with conventional antibiotics, potentially reducing the required dose of the antibiotic and mitigating the development of resistance. mdpi.com

Another approach is the development of hybrid molecules that combine the this compound scaffold with another pharmacophore in a single structure. researchgate.net This can create a dual-action agent, for example, a compound with both antioxidant and antibacterial properties, which could be particularly useful in treating infections where oxidative stress is a contributing factor. nih.govmdpi.com The development of theranostic agents, which fuse a therapeutic component with a fluorescent reporter for diagnostics, represents another exciting frontier for this compound class. semanticscholar.org

Development as Fluorescent Probes for Biological Sensing and Diagnostics

Coumarin derivatives are well-known for their fluorescent properties, making them excellent candidates for the development of biological probes. researchgate.netmdpi.com Dihydroxy-substituted coumarins, in particular, have shown potential as fluorescent sensors. A study on the closely related 5,7-dihydroxy-4-phenylcoumarin revealed a significant, approximately 30-fold, enhancement in fluorescence intensity in the presence of the nitroxide radical 4-amino-TEMPO. mdpi.com This "turn-on" fluorescence response makes it a highly sensitive probe for detecting specific analytes like reactive oxygen species. mdpi.com

The photophysical properties of 3-phenylcoumarins can be tuned by altering the substitution pattern on the aromatic rings. researchgate.net This allows for the rational design of probes with specific excitation and emission wavelengths suitable for various biological imaging applications, including multicolor investigations. nih.gov The development of this compound-based probes could enable real-time imaging and monitoring of metabolites and cellular events, providing valuable tools for diagnosing and understanding diseases associated with oxidative stress. encyclopedia.pub

Unexplored Therapeutic Applications and Emerging Research Paradigms

Beyond its established activities, this compound has shown potential in several underexplored therapeutic areas that warrant further investigation.

Antibacterial Agent: The compound has demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) as low as 11 μg/mL. nih.govmdpi.comresearchgate.netdntb.gov.ua Molecular docking studies suggest that its mechanism may involve the inhibition of key bacterial enzymes like tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase. nih.govmdpi.comnih.gov The presence of the two hydroxyl groups at positions 5 and 7 appears crucial for this activity. mdpi.com

Enzyme Inhibition for Skin Aging: Research has highlighted its role as a multi-target agent against skin aging. Specifically, derivatives like 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin are potent inhibitors of tyrosinase and collagenase, key enzymes involved in skin pigmentation and wrinkle formation. mdpi.com

Xanthine (B1682287) Oxidase Inhibition: A derivative, 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin, proved to be an exceptionally potent inhibitor of xanthine oxidase (IC₅₀ = 91 nM), an enzyme pivotal in uric acid production. nih.gov This makes it a highly promising candidate for developing new treatments for gout and hyperuricemia. nih.govbohrium.com

Antiviral Potential: In silico studies have identified dihydroxy-3-phenylcoumarin derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting a possible role as antiviral agents that could be explored in future pandemics. researchgate.netsemanticscholar.org

Interactive Table: Unexplored Therapeutic Targets of this compound Derivatives

| Therapeutic Target/Application | Specific Compound Derivative | Key Finding | Reference |

|---|---|---|---|

| Antibacterial (Gram-positive) | This compound | MIC of 11 μg/mL against S. aureus and B. cereus | nih.govresearchgate.net |

| Anti-skin-aging (Tyrosinase inhibitor) | 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin | IC₅₀ = 1.05 µM | mdpi.com |

| Anti-gout (Xanthine Oxidase inhibitor) | 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin | IC₅₀ = 91 nM | nih.gov |

| Antiviral (SARS-CoV-2 Mpro) | Dihydroxy-3-phenylcoumarin derivatives | Favorable docking scores in computational models | researchgate.netsemanticscholar.org |

Challenges and Outlook in Preclinical and Clinical Translation

The journey of a promising bioactive compound from laboratory discovery to clinical application is fraught with challenges. For this compound, despite its demonstrated potential in various preclinical models, several hurdles must be overcome to facilitate its translation into a therapeutic agent. Concurrently, the outlook for this molecule remains positive, supported by its diverse biological activities and the potential for innovative strategies to mitigate its limitations.

Challenges in Preclinical and Clinical Translation

A primary set of challenges for the clinical development of this compound is rooted in its physicochemical properties, which are common to the broader class of coumarins and related flavonoids. These compounds often exhibit low bioavailability due to poor water solubility and extensive metabolism in the body. nih.gov In silico predictions of the absorption, distribution, metabolism, and excretion (ADME) properties of dihydroxy-3-phenylcoumarin derivatives have been conducted to better understand these potential issues. researchgate.netsemanticscholar.org Such computational studies suggest that while the compound may possess favorable drug-like characteristics, its potential to inhibit cytochrome P450 enzymes could lead to drug-drug interactions and metabolic toxicity. semanticscholar.orgukaazpublications.com

Further challenges arise from structure-activity relationship (SAR) studies. For instance, in studies on the modulation of neutrophil functions, 3-phenylcoumarin derivatives with a 6,7-dihydroxy substitution pattern were found to be more potent than their 5,7-dihydroxy counterparts. nih.govnih.gov Similarly, in the context of inhibiting advanced glycation end products (AGEs), a key factor in diabetic complications, compounds with a single 7-hydroxy group showed stronger activity than those with a 5,7-dihydroxy configuration. nih.gov These findings suggest that for certain therapeutic targets, this compound may not be the optimal isomer, potentially limiting its scope of application or requiring significant medicinal chemistry efforts to enhance its potency.

A comprehensive toxicological profile for this compound is also lacking. While some 3-phenylcoumarin derivatives have been reported to be less toxic than existing drugs like dicoumarol, thorough in vivo toxicity studies are essential to establish a safe therapeutic window before any clinical consideration. nih.gov

Outlook and Future Perspectives

Despite these challenges, the outlook for this compound is promising, driven by its significant biological activities and the availability of modern drug development strategies. The compound has demonstrated notable antibacterial efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with defined minimum inhibitory concentrations (MICs). nih.govresearchgate.netmdpi.com This provides a strong foundation for its potential development as a novel antibacterial agent, an area of critical public health need due to rising antibiotic resistance. mdpi.com

The future development of this compound will likely hinge on two key areas: medicinal chemistry and advanced drug delivery.

Medicinal Chemistry Approaches: The creation of new derivatives of this compound could address some of its intrinsic limitations. SAR studies provide a roadmap for modifications, indicating that the position of hydroxyl groups and substitutions on the 3-phenyl ring can significantly modulate biological activity. nih.govresearchgate.net Synthetic modifications could lead to analogues with improved potency, selectivity, and pharmacokinetic profiles.

Advanced Formulation Strategies: To overcome the challenge of poor bioavailability, modern formulation technologies offer a viable path forward. For other poorly soluble natural compounds like curcumin, strategies such as solid dispersions using polymers and the development of nanoparticle-based delivery systems (e.g., liposomes, polymeric nanoparticles) have proven effective at enhancing solubility, stability, and systemic absorption. nih.govmdpi.com These approaches could be adapted for this compound to ensure that adequate concentrations of the active compound reach the target site in the body.

The broad and continued interest in 3-phenylcoumarins as a "privileged scaffold" in medicinal chemistry ensures ongoing research that may uncover new applications and solutions for this class of molecules. nih.govmdpi.com The existing preclinical data for this compound serves as a crucial starting point for more in-depth in vivo studies to evaluate its efficacy, pharmacokinetics, and safety comprehensively. researchgate.net These future studies will be critical in determining the ultimate translational potential of this promising natural product derivative.

Q & A

Q. What are the standard synthetic routes for 5,7-Dihydroxy-3-phenylcoumarin, and how can reaction conditions be optimized?

The Pechmann condensation is a widely used method for synthesizing coumarin derivatives. For this compound, phloroglucinol and ethyl acetoacetate are condensed under acidic conditions. A metal-organic framework (MOF) catalyst like UiO-66-SO3H enhances reaction efficiency by providing Brønsted acid sites, reducing reaction time to ~2 hours with yields exceeding 85%. Key parameters include catalyst loading (5–10 wt%), temperature (80–100°C), and solvent choice (e.g., ethanol or solvent-free systems) . Optimization involves kinetic studies and computational modeling to identify rate-limiting steps, such as protonation of intermediates .

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., hydroxyl groups at C5/C7 and phenyl at C3). Key signals include aromatic protons (δ 6.2–7.5 ppm) and hydroxyls (δ 9–12 ppm, broad) .

- HPLC : Reversed-phase C18 columns with UV detection (λ = 254–320 nm) assess purity (>95% typical for pharmacological studies) .

- Mass spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 269.08 for C15H12O4) .

Q. What preliminary pharmacological assays are used to evaluate this compound’s bioactivity?

- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive bacteria (e.g., Staphylococcus aureus) to determine MIC values. Synergy with antibiotics can be tested via checkerboard assays .

- Enzyme inhibition : Targets like tyrosyl-tRNA synthetase or DNA gyrase are assessed via fluorescence-based enzymatic assays, with IC50 values calculated from dose-response curves .

Advanced Research Questions

Q. How can molecular docking elucidate this compound’s mechanism of action against bacterial targets?

AutoDock Vina is preferred for its speed and accuracy in predicting binding modes. For example:

- Target preparation : Retrieve bacterial enzyme structures (e.g., tyrosyl-tRNA synthetase, PDB ID 1JIJ) and remove water/cofactors.

- Ligand preparation : Generate 3D conformers of this compound using tools like Open Babel.

- Docking parameters : Grid box centered on the active site (20 ų), exhaustiveness = 7. Results show hydrogen bonding with SER/THR residues and π-π stacking with HIS41 (binding energy: −8.2 kcal/mol vs. −6.9 kcal/mol for Coumadin) . Validate with MD simulations (RMSD < 2 Å over 100 ns) .

Q. How do structural modifications influence the bioactivity of this compound derivatives?

- Hydroxyl group substitution : Replacing C5/C7 hydroxyls with methoxy groups reduces polarity, enhancing membrane permeability but decreasing hydrogen-bonding capacity (e.g., MIC increases from 8 µg/mL to >32 µg/mL for S. aureus) .

- Phenyl ring functionalization : Electron-withdrawing groups (e.g., -NO2) at the para position improve DNA gyrase inhibition (IC50: 1.2 µM vs. 3.5 µM for parent compound) .

- Quantitative SAR (QSAR) : Use Hammett constants (σ) and LogP values to model activity trends .

Q. How should researchers address contradictions in reported biological activities of this compound?

Discrepancies in MIC values or enzyme inhibition may arise from:

- Experimental variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Compound purity : Validate via HPLC and elemental analysis .

- Target specificity : Use CRISPR-engineered bacterial strains to confirm on-target effects .

- Data triangulation : Combine in vitro, in silico, and in vivo data to resolve conflicts .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。